molecular formula C9H15BrNO B13403650 3-(Bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy

3-(Bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy

Cat. No.: B13403650
M. Wt: 233.13 g/mol
InChI Key: GSMHQVXGYPNFNX-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy (CAS: 76893-32-8) is a nitroxide radical featuring a bromomethyl (-CH2Br) substituent on a tetramethylpyrroline scaffold. This compound serves as a critical intermediate in synthesizing spin-labeled molecules, which are pivotal in electron paramagnetic resonance (EPR) spectroscopy and studies of biomolecular dynamics . Its structure combines a stable radical center with a reactive bromine atom, enabling facile alkylation or cross-coupling reactions to attach functional groups or biomolecules .

Properties

Molecular Formula

C9H15BrNO

Molecular Weight

233.13 g/mol

InChI

InChI=1S/C9H15BrNO/c1-8(2)5-7(6-10)9(3,4)11(8)12/h5H,6H2,1-4H3

InChI Key

GSMHQVXGYPNFNX-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1[O])(C)C)CBr)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy typically involves the bromination of 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the methyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy involves its ability to act as a spin label. The compound interacts with molecular targets, such as proteins or nucleic acids, through covalent bonding or non-covalent interactions. This interaction allows for the detection and analysis of these targets using EPR spectroscopy . The pathways involved include the formation of stable radicals that can be detected and analyzed to provide insights into the structure and dynamics of the target molecules .

Comparison with Similar Compounds

Hydroxymethyl Derivative

  • Compound : 2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy (CAS: 55738-75-5)
  • Molecular Formula: C9H16NO2
  • Key Differences :
    • The hydroxymethyl (-CH2OH) group replaces bromomethyl, reducing electrophilicity.
    • Applications: Primarily used in stable spin labeling where further functionalization is unnecessary. The hydroxyl group enables hydrogen bonding but limits covalent conjugation .

Bis-Bromomethyl Derivative

  • Compound : 3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy radical (CAS: 229621-20-9)
  • Molecular Formula: C10H16Br2NO
  • Higher molecular weight (326.05 g/mol vs. 234.13 g/mol for the target compound) affects solubility and melting point (93–95°C) . Applications: Used to create multi-site spin labels or polymerizable radicals .

Carbamoyl-Substituted Analog

  • Compound : 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl (CAS: N/A)
  • Molecular Formula : C9H15N2O2
  • Key Differences :
    • The carbamoyl (-CONH2) group introduces polarity, improving aqueous solubility.
    • Applications: Suitable for studying hydrophilic systems or protein interactions without requiring secondary conjugation .

Oxadiazole Derivatives

  • Examples :
    • 3-[3-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole (CAS: 253273-90-4)
    • 3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole (CAS: 256956-42-0)
  • Molecular Formula : C10H9BrN2O
  • Key Differences :
    • The oxadiazole ring replaces the pyrroline scaffold, altering electronic properties and stability.
    • Applications: Primarily used in medicinal chemistry as building blocks for kinase inhibitors or antimicrobial agents .

Data Tables

Table 1: Structural and Physical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Applications
76893-32-8 (Target) C9H15BrNO 234.13 Bromomethyl Not reported Spin labeling intermediates
55738-75-5 (Hydroxymethyl) C9H16NO2 170.23 Hydroxymethyl Not reported Stable spin labels
229621-20-9 (Bis-bromomethyl) C10H16Br2NO 326.05 Dual bromomethyl 93–95 Cross-linking agents
253273-90-4 (Oxadiazole derivative) C10H9BrN2O 253.09 Bromomethyl, oxadiazole 71–72 Drug synthesis

Table 2: Reactivity and Functionalization Potential

Compound Electrophilicity Conjugation Chemistry Stability in Protic Solvents
Target (Bromomethyl) High Alkylation, SN2 Moderate (sensitive to hydrolysis)
Hydroxymethyl derivative Low Hydrogen bonding High
Bis-bromomethyl Very high Polymerization Low (prone to degradation)
Carbamoyl analog None Non-covalent binding High

Research Findings

  • Synthetic Utility : The target compound reacts with thiols (e.g., 2-mercaptoquinazolin-4(3H)-one) to form stable thioether-linked radicals, enabling EPR studies of biomolecules .
  • Comparative Stability : The hydroxymethyl analog (CAS 55738-75-5) exhibits greater thermal stability than brominated derivatives, making it preferable for long-term experiments .

Biological Activity

3-(Bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy (CAS Number: 76893-32-8) is a synthetic compound with potential applications in various biological systems. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H16BrNO
  • Molecular Weight : 234.133 g/mol
  • Structure : The compound features a pyrrole ring substituted with bromomethyl and hydroxyl groups, which may influence its reactivity and biological interactions.

Antiproliferative Effects

Pyrrole derivatives have also been studied for their antiproliferative effects on cancer cells. A recent study highlighted the activity of certain pyrrole compounds against HeLa and A549 cell lines:

CompoundCell LineIC50 (µg/mL)
Pyrrole Derivative CHeLa226
Pyrrole Derivative DA549242.52

Given these results, further investigation into the antiproliferative effects of this compound is warranted.

The mechanisms by which pyrrole derivatives exert their biological effects often involve the modulation of cellular pathways:

  • Inhibition of Enzymatic Activity : Some studies indicate that pyrrole compounds can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interaction with Cellular Targets : The structural features of this compound may allow it to interact with specific protein targets within cells, influencing signal transduction pathways.

Case Studies

Several case studies involving related compounds provide insights into the potential applications of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that a similar pyrrole derivative significantly reduced the growth of Staphylococcus aureus in vitro.
  • Cancer Research : Another investigation revealed that certain pyrrole-based compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

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